molecular formula C15H18N6O4 B12910723 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine CAS No. 647033-49-6

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine

Cat. No.: B12910723
CAS No.: 647033-49-6
M. Wt: 346.34 g/mol
InChI Key: PGZGVGNKLWVBTE-FPKZOZHISA-N
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analogThis compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of guanine with a deoxyribose sugar. One common method involves the use of trimethylchlorosilane and isobutyric anhydride in the presence of pyridine. The reaction is carried out under an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amines, and substituted purines .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in the study of DNA structure and function.

    Medicine: It is used in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of nucleic acid-based products .

Mechanism of Action

The compound exerts its effects by incorporating into DNA and interfering with DNA replication and repair processes. It targets various molecular pathways involved in cell division and apoptosis, making it a valuable tool in cancer research and treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific role in DNA structure and function. Its ability to interfere with DNA replication and repair makes it particularly valuable in medical research and drug development .

Biological Activity

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, commonly referred to as a purine derivative, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N5O6C_{10}H_{17}N_{5}O_{6} with a molecular weight of approximately 303.27 g/mol. The structure includes a purine base and a sugar moiety that contributes to its biological functions.

PropertyValue
CAS Number 40773-29-3
Molecular Formula C10H17N5O6
Molecular Weight 303.27 g/mol
IUPAC Name 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

The biological activity of this compound is primarily attributed to its interaction with nucleic acids. It exhibits the ability to intercalate into DNA structures, which can disrupt normal replication and transcription processes. This mechanism is particularly relevant in the context of anticancer therapies, where such disruption can inhibit tumor growth.

Anticancer Potential

Research indicates that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that similar purine derivatives showed significant inhibition of cell proliferation in human cancer cell lines through apoptosis induction mechanisms .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural similarity to nucleosides allows it to interfere with viral replication processes.

  • Case Study : A recent investigation into purine analogs indicated that they could inhibit viral RNA synthesis, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

In addition to its effects on nucleic acids, this compound can act as an inhibitor of specific enzymes involved in nucleotide metabolism.

  • Research Example : Compounds with similar structures have been shown to inhibit adenosine deaminase, an enzyme critical for purine metabolism, thereby enhancing the efficacy of certain chemotherapeutic agents .

Comparative Analysis with Other Compounds

To better understand the biological activity of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, it is useful to compare it with other known purine derivatives.

Compound NameBiological ActivityReference
2-chloroadenosineAntiplatelet aggregation inhibition
LUF5835A2B receptor agonist
8-(pyren-2-ylamino)-1H-purin-6-oneFluorescent probe for nucleic acid studies

Properties

CAS No.

647033-49-6

Molecular Formula

C15H18N6O4

Molecular Weight

346.34 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine

InChI

InChI=1S/C10H13N5O4.C5H5N/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;1-2-4-6-5-3-1/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1-5H/t4-,5+,6+;/m0./s1

InChI Key

PGZGVGNKLWVBTE-FPKZOZHISA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1

Origin of Product

United States

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